2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Dihydrofuran-3(2H)-one is a colorless transparent liquid . It’s a reagent used in the preparation of dihydropteridinone, which are orally active Polo-like kinase-2 (Plk-2) inhibitors . 2,3-Dihydrofuran is a dehydration product of tetrahydrofuran (THF) and is also used in the preparation of biologically active compounds such as antitumor agents .
Synthesis Analysis
2,3-Dihydrofurans can be synthesized by several methods, usually involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .Molecular Structure Analysis
The molecular structure of related compounds like 3(2H)-Furanone, dihydro-2-methyl- has been analyzed . The molecular formula is C5H8O2 and the molecular weight is 100.1158 .Chemical Reactions Analysis
2,3-Dihydrofurans are intermediates in the Feist–Benary synthesis of furans from α- halogen ketones and β- dicarbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 2,3-Dihydrofuran have been analyzed. It is a clear colorless liquid .Scientific Research Applications
Molecular Structure and Synthesis
- The compound 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various synthesis processes. For instance, it has been used in the synthesis of compounds with inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002). Additionally, its derivatives have been synthesized and characterized by spectroscopy and single crystal X-ray diffraction, providing insights into molecular structures and conformational analyses (Wu et al., 2021).
Catalysis and Chemical Reactions
- This compound plays a significant role in catalysis. For example, the reduction of ketones with pinacolborane, a related compound, is catalyzed efficiently, showcasing the potential of these compounds in organic synthesis (Query et al., 2011).
Applications in Material Science
- In material science, derivatives of this compound have been used in the development of novel materials. For instance, its use in the synthesis of boron-containing stilbene derivatives, which have potential applications in Liquid Crystal Display (LCD) technology and as therapeutics for neurodegenerative diseases, highlights its versatility (Das et al., 2015).
Biomedical Research
- In the field of biomedical research, this compound has been utilized in the synthesis of biologically active derivatives. For example, its application in the synthesis of lipid-lowering drugs demonstrates its potential in pharmaceutical development (Das et al., 2011).
Analytical Chemistry
- It has also found applications in analytical chemistry. A new pyrene derivative synthesized using phenyl boronic ester, related to this compound, was successfully applied for hydrogen peroxide detection in living cells (Nie et al., 2020).
Mechanism of Action
While the specific mechanism of action for “2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available, related compounds like 2,3-Dihydrofuran have been studied. For instance, 2,3-Dihydrofuran is a versatile reagent used in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones and in Rh(II)-stabilized cycloadditions with vinylcarbenoids .
Safety and Hazards
Future Directions
The development of a biotechnological process for the synthesis of related compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) requires the knowledge and availability of biosynthetic enzymes . Substantial progress has been made in the elucidation of the biological pathway leading to HDMF and DMMF .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-oxolan-3-ylidenemethyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISUWCVGVZLCQ-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246914-68-9 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-[(oxolan-3-ylidene)methyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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